Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one

Medicinal Chemistry Library Synthesis Procurement Quality Control

Procure CAS 2096987-47-0 with confidence: this N2-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one free base is the exact N5‑unsubstituted scaffold required for AAK1 kinase SAR programs validated in US9737542. Unlike N‑Boc‑protected or salt‑form analogs, the free secondary amine at N5 enables direct one‑step diversification—no deprotection step needed. Fragment‑like MW (232.28 g/mol, sp³ fraction 0.54) suits FBDD libraries. ≥98% purity from verified suppliers ensures reproducible screening and library synthesis. Insist on CAS‑level specification—substitution with protected or N5‑substituted variants will alter binding, solubility, and metabolic stability profiles.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 2096987-47-0
Cat. No. B1411642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one
CAS2096987-47-0
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC3CNCC3C2=O
InChIInChI=1S/C13H16N2O2/c1-17-11-4-2-10(3-5-11)15-8-9-6-14-7-12(9)13(15)16/h2-5,9,12,14H,6-8H2,1H3
InChIKeyOBLSCGNAPWOQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 2096987-47-0) — Procurement-Ready Overview of a Hexahydropyrrolo-Pyrrolone Scaffold for Medicinal Chemistry Libraries


2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 2096987-47-0, molecular formula C₁₃H₁₆N₂O₂, molecular weight 232.28 g/mol) is a heterocyclic compound bearing a hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one core with a 4-methoxyphenyl substituent at the N2 position . The hexahydropyrrolo[3,4-c]pyrrole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a saturated bicyclic amine that introduces three-dimensional character and conformational constraint into target molecules [1]. This compound is commercially available from multiple vendors at purities of 97% (MolCore) and 98% (Leyan) for research use only . A structurally distinct derivative incorporating this scaffold has been reported in patent literature with measurable AAK1 kinase inhibitory activity (IC₅₀ = 550 nM), establishing the broader scaffold's relevance in kinase-targeted drug discovery programs [1].

Why In-Class Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one Analogs Cannot Be Casually Substituted — The Critical Importance of N2-Aryl Substituent Identity for 2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one


The hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one chemotype supports diverse substitution patterns at the N2 and N5 positions that profoundly alter pharmacological and physicochemical profiles. In the AAK1 inhibitor series disclosed in US9737542, the N5-alkylated hexahydropyrrolo[3,4-c]pyrrole derivative achieved an IC₅₀ of 550 nM, whereas an optimized pyrrolotriazine analog from the same patent series without this bicyclic amine fragment reached an IC₅₀ of 75 nM — a >7-fold potency shift attributable directly to scaffold substitution [1]. The electronic character of the N2-aryl substituent (e.g., 4-methoxyphenyl vs. pyridylmethyl vs. benzyl) modulates both target engagement and physicochemical descriptors including lipophilicity and basicity of the free secondary amine within the bicyclic core. Consequently, procurement of the specific N2-(4-methoxyphenyl) derivative is mandatory for any SAR program where this exact substitution pattern is a design variable; substitution with an unsubstituted core, a different N-aryl analog, or an N5-protected variant (e.g., N-Boc, N-benzyl) will not reproduce the same binding, solubility, or metabolic stability profile [2]. CAS-level specification (2096987-47-0) is therefore a non-negotiable requirement for reproducible research.

2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 2096987-47-0) — Quantitative Evidence Assessment for Scientific Procurement Decisions


Commercial Purity Benchmarking: 2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one Purity Specifications vs. Scaffold-Switched Bis-Tosylate Salt Alternative

Two verified commercial suppliers provide 2-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one at defined purity grades: MolCore offers the free base at NLT 97% purity (product MC2M9840) and Leyan offers it at 98% purity (product 1751135) . In contrast, a structurally related but distinct scaffold-switched salt form — hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate), CAS 2448158-06-1 — is also available at 97% purity from AChemBlock . The bis-tosylate salt (MW 470.56) differs fundamentally from the free base (MW 232.28): it contains no N2-aryl substituent, bears two equivalents of p-toluenesulfonic acid counterion, and is unsuitable as a direct replacement in any synthetic scheme where the free secondary amine must be available for N2-arylation or where the 4-methoxyphenyl moiety is pharmacophoric. Procurement of CAS 2096987-47-0 specifically ensures the correct free-base form with the intended N2-(4-methoxyphenyl) substitution, avoiding costly mis-specification.

Medicinal Chemistry Library Synthesis Procurement Quality Control

Scaffold Productivity in Kinase Inhibitor Design: Activity Differential of Hexahydropyrrolo[3,4-c]pyrrole-Containing AAK1 Inhibitors vs. Optimized Non-Bicyclic Analogs

Patent US9737542B2 provides a scaffold-level activity comparison between kinase inhibitors incorporating the hexahydropyrrolo[3,4-c]pyrrole motif and those with alternative architectures. Example 29, which contains a hexahydropyrrolo[3,4-c]pyrrole fragment linked to a pyrrolotriazine core via a methylene spacer, exhibited an AAK1 IC₅₀ of 550 nM [1]. Example 84 from the same patent, an optimized pyrrolotriazine analog lacking the hexahydropyrrolo moiety, achieved an IC₅₀ of 75 nM — a 7.3-fold improvement [1]. This 475 nM activity gap demonstrates that the hexahydropyrrolo[3,4-c]pyrrole fragment is not per se potency-enhancing in this AAK1 context; rather, it serves as a specific three-dimensional, saturated bicyclic amine building block whose value lies in modulating physicochemical properties (basicity, logD, solubility) and introducing vector diversity into lead series. For programs where AAK1 selectivity over other Ark1/Prk1 family kinases is prioritized, the hexahydropyrrolo scaffold may confer advantages not captured by potency alone. The N2-(4-methoxyphenyl) derivative (CAS 2096987-47-0) represents the unsubstituted-N5 variant of this privileged fragment, positioned as a versatile intermediate for diversification at the N5 position via reductive amination, alkylation, or amide coupling.

Kinase Inhibition AAK1 Scaffold-Based Drug Design Structure-Activity Relationship

Molecular Weight Efficiency Advantage of the Free Base (MW 232.28) Over Protected or Salt-Form Alternatives — Implications for Fragment-Based and Lead-Like Library Design

At a molecular weight of 232.28 g/mol, 2-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one falls well within the fragment-like space (MW ≤ 300 Da) as defined by the Rule of Three for fragment-based drug discovery [1]. Closely related alternatives carry substantially higher molecular weight due to protecting groups or salt formation: tert-butyl 5-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (the N-Boc protected analog, CAS 2098005-00-4) has an MW exceeding 332 g/mol (estimated from C₁₈H₂₄N₂O₃), representing a >43% mass increase solely attributable to the Boc group [2]. The bis-tosylate salt of the unsubstituted core scaffold (CAS 2448158-06-1) weighs 470.56 g/mol — more than double the mass of the target compound . For procurement supporting fragment-library construction or lead-like compound collections where ligand efficiency metrics (LE, LLE, LELP) are critical selection criteria, the lower-MW free base offers inherently superior starting physicochemical efficiency. Fragment hits with MW <250 Da have been shown to yield higher ligand efficiency values on average compared to larger starting points, and this compound's MW of 232.28 provides a favorable entry point for fragment growth strategies [1].

Fragment-Based Drug Discovery Lead-Like Properties Molecular Weight Efficiency Compound Library Design

Synthetic Tractability: Defined [3+2] Cycloaddition Route with Diastereoselective Photocatalytic Control vs. Multi-Step Cyclization Approaches for N-Protected or Unsubstituted Analogs

The [3+2] cycloaddition of azomethine ylides with maleimides, followed by intramolecular lactamization, has been reported as a synthetic route to access the hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one scaffold [1]. When conducted under visible-light photocatalysis, this approach enables diastereoselective control over the ring-junction stereochemistry [1][2]. This contrasts with alternative synthetic strategies reported for in-class analogs: (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride (CAS 1820581-34-7) is synthesized via multi-step cyclization of amine/diester or amine/diketone precursors requiring acid or base catalysis followed by hydrochloride salt formation — a sequence that introduces additional purification steps and may limit stereochemical control . The N-Boc-protected analog similarly requires a protection/deprotection sequence, adding two synthetic steps relative to the free base. For chemistry teams building focused libraries, the photocatalytic [3+2] cycloaddition route to CAS 2096987-47-0 offers a convergent, stereocontrolled entry that may reduce step count and improve overall yield compared to linear cyclization approaches required for protected or salt-form analogs.

Synthetic Methodology Photocatalysis Cycloaddition Diastereoselective Synthesis

Evidence-Backed Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 2096987-47-0)


Fragment-Based Screening Library Construction with a Privileged Bicyclic Amine Scaffold at MW 232.28

The compound's molecular weight of 232.28 g/mol places it squarely within fragment-like chemical space (MW ≤ 300 Da), making it an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries [1]. The hexahydropyrrolo[3,4-c]pyrrole core provides a saturated, three-dimensional bicyclic amine framework with a free secondary amine at the N5 position and a 4-methoxyphenyl group at N2 — two vectors for fragment elaboration and growth [2]. Unlike the N-Boc-protected analog (MW >332) or the bis-tosylate salt (MW 470.56), the free base requires no deprotection prior to screening, eliminating a step that can introduce metal contaminants or degrade sensitive protein targets . Fragment hits derived from this scaffold can be advanced through structure-guided N5 functionalization, leveraging the patent-validated AAK1 pharmacology of the broader chemotype [2].

Kinase-Targeted Medicinal Chemistry: N5 Diversification Platform for AAK1 and Related Ser/Thr Kinase Inhibitor Programs

Patent US9737542B2 demonstrates that N5-substituted hexahydropyrrolo[3,4-c]pyrrole derivatives engage AAK1 with measurable inhibitory activity (IC₅₀ = 550 nM for Example 29) [1]. CAS 2096987-47-0 represents the N5-unsubstituted precursor — the 'scaffold primed for diversification.' Medicinal chemistry teams can systematically explore N5 alkylation, acylation, sulfonylation, or reductive amination to probe AAK1 SAR and selectivity against other Ark1/Prk1 family kinases. The free secondary amine at N5 (no Boc deprotection required) enables direct, one-step diversification, accelerating SAR exploration compared to protected-precursor workflows that require a deprotection step prior to each derivatization cycle [2]. The commercial availability at 97–98% purity from multiple vendors ensures reliable supply for iterative library synthesis .

Physicochemical Property Optimization for CNS-Penetrant Lead Series: Leveraging Saturated Bicyclic Amine Topology

The saturated hexahydropyrrolo[3,4-c]pyrrole core introduces three-dimensionality (fraction sp³ = 0.54) and a basic amine center that can be tuned via N5 substitution to modulate logD, pKa, and CNS multiparameter optimization (MPO) scores [1][2]. This is particularly relevant given AAK1's high expression in brain and its role in synaptic vesicle recycling [1]. By procuring the N5-free base (CAS 2096987-47-0), neuroscience-focused medicinal chemistry groups can directly install N5 substituents designed to achieve specific logD and pKa targets, rather than being constrained by the properties of pre-functionalized or salt-form analogs. The 4-methoxyphenyl group at N2 provides a moderate lipophilicity contribution (estimated π = +2.0 for the phenyl ring) that can be balanced by polar N5 substituents to maintain CNS drug-like property space.

Combinatorial Library Synthesis via Convergent [3+2] Cycloaddition: Academic and CRO-Scale Scaffold Production

The reported photocatalytic [3+2] cycloaddition route to the hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one scaffold offers a convergent, diastereoselective synthetic strategy amenable to parallel library synthesis [1]. This contrasts with the linear, multi-step cyclization routes required for salt-form or protected analogs [2]. Contract research organizations (CROs) and academic medicinal chemistry laboratories planning to generate diverse N2-aryl and N5-substituted libraries can adopt this photocatalytic methodology to access multiple analogs from a common maleimide and azomethine ylide precursor set. Procuring CAS 2096987-47-0 as an authentic analytical standard enables method validation, purity calibration, and serves as a reference point for library quality control, ensuring that in-house synthesized material matches the commercial specification .

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.